molecular formula C15H14N2O3 B14674648 N-Benzyl-3-formamido-2-hydroxybenzamide CAS No. 34999-29-6

N-Benzyl-3-formamido-2-hydroxybenzamide

Cat. No.: B14674648
CAS No.: 34999-29-6
M. Wt: 270.28 g/mol
InChI Key: FZQYMHXAZRLFHI-UHFFFAOYSA-N
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Description

N-Benzyl-3-formamido-2-hydroxybenzamide is a benzamide derivative featuring a hydroxy group at the 2-position of the aromatic ring, a formamido substituent at the 3-position, and a benzyl group attached to the nitrogen atom. These compounds are typically synthesized via condensation reactions between acyl chlorides or activated carboxylic acids and amines or hydroxylamine derivatives. The hydroxy and amide functionalities in such molecules often confer metal-chelating properties, making them candidates for catalytic applications or bioactive agents .

Properties

CAS No.

34999-29-6

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-benzyl-3-formamido-2-hydroxybenzamide

InChI

InChI=1S/C15H14N2O3/c18-10-17-13-8-4-7-12(14(13)19)15(20)16-9-11-5-2-1-3-6-11/h1-8,10,19H,9H2,(H,16,20)(H,17,18)

InChI Key

FZQYMHXAZRLFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC=C2)NC=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-formamido-2-hydroxybenzamide typically involves the reaction of 3-amino-2-hydroxybenzoic acid with benzylamine and formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-amino-2-hydroxybenzoic acid, benzylamine, formic acid.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-formamido-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The formamido group can be reduced to an amine group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of N-Benzyl-3-formamido-2-benzoylbenzamide.

    Reduction: Formation of N-Benzyl-3-amino-2-hydroxybenzamide.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-Benzyl-3-formamido-2-hydroxybenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-3-formamido-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Synthesis Method Key Properties/Applications
N-Benzyl-3-formamido-2-hydroxybenzamide 2-hydroxy, 3-formamido, N-benzyl substituents Hypothetical: Condensation of 3-formamido-2-hydroxybenzoyl chloride with benzylamine Potential metal chelation or catalytic directing groups (inferred from analogs)
N-Benzoyl-2-hydroxybenzamide (1y) 2-hydroxy, N-(3,4,5-trimethoxybenzoyl) Salicylamide + 3,4,5-trimethoxybenzoyl chloride in pyridine Crystalline solid; characterized by NMR and HPLC; potential bioactive scaffold
N-(Cyclohexanecarbonyl)-2-hydroxybenzamide (1z) 2-hydroxy, N-cyclohexanecarbonyl Salicylamide + cyclohexanecarbonyl chloride Lipophilic substituent enhances membrane permeability; studied in structure-activity relationships
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide 2-hydroxy, N-(3-hydroxypyridinyl) Unspecified in evidence; likely via condensation of 2-hydroxybenzoyl chloride Heterocyclic substituent may improve solubility or metal-binding capacity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group, 3-methylbenzoyl 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Used in metal-catalyzed C–H bond functionalization
2-Hydroxy-N-(3-methoxyphenyl)benzamide 2-hydroxy, N-(3-methoxyphenyl) Unspecified; likely via coupling of 2-hydroxybenzoic acid with 3-methoxyaniline Methoxy group enhances electron density; potential antioxidant or pharmacological activity

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., methoxy, hydroxy) : Enhance solubility and metal-chelation capacity. For example, 2-hydroxy-N-(3-methoxyphenyl)benzamide benefits from the methoxy group’s electron-donating effects .
  • Lipophilic Groups (e.g., cyclohexanecarbonyl, benzyl) : Improve membrane permeability, as seen in compound 1z .
  • Heterocyclic Substituents (e.g., pyridinyl) : Introduce additional binding sites for biological targets or catalysts, as in 2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide .

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